Hydroxymethylsarcosine

Lipophilicity Formulation science Partition coefficient

Hydroxymethylsarcosine (IUPAC: 2-[hydroxymethyl(methyl)amino]acetic acid; CAS 15826-50-3) is an N-substituted glycine derivative belonging to the class of N-hydroxymethyl amino acids. It is formally an adduct of sarcosine (N-methylglycine) and formaldehyde, possessing three functional groups: a carboxylic acid, a tertiary amine, and a primary alcohol.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 15826-50-3
Cat. No. B12897931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethylsarcosine
CAS15826-50-3
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)CO
InChIInChI=1S/C4H9NO3/c1-5(3-6)2-4(7)8/h6H,2-3H2,1H3,(H,7,8)
InChIKeyGBHSCKFAHCEEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymethylsarcosine (CAS 15826-50-3): Chemical Identity and Procurement-Relevant Physicochemical Profile


Hydroxymethylsarcosine (IUPAC: 2-[hydroxymethyl(methyl)amino]acetic acid; CAS 15826-50-3) is an N-substituted glycine derivative belonging to the class of N-hydroxymethyl amino acids. It is formally an adduct of sarcosine (N-methylglycine) and formaldehyde, possessing three functional groups: a carboxylic acid, a tertiary amine, and a primary alcohol [1]. The compound has a molecular weight of 119.12 g/mol and is characterized by a low calculated partition coefficient (LogP = -1.73), indicating high hydrophilicity [1]. It is reported to occur naturally in small amounts in biological systems and is generally considered non-toxic . These baseline properties make it relevant for applications where water solubility and controlled formaldehyde release are desired, distinguishing it from more lipophilic or permanently charged analogs.

Why Generic Substitution of Hydroxymethylsarcosine with Other N-Substituted Glycines or Formaldehyde Donors Carries Procurement Risk


Hydroxymethylsarcosine occupies a narrow structural niche among N-substituted glycines: unlike the widely used preservative sodium hydroxymethylglycinate (Suttocide A), it bears an N-methyl group that eliminates the secondary amine proton, altering both the formaldehyde release equilibrium and the potential for nitrosamine formation [1]. Compared to the parent compound sarcosine, the N-hydroxymethyl group introduces latent formaldehyde-donor functionality that sarcosine lacks [2]. Relative to common formaldehyde-releasing preservatives such as DMDM hydantoin or imidazolidinyl urea, hydroxymethylsarcosine presents a different release-rate profile, pH-activity window, and compatibility with tertiary amine-sensitive formulations [1]. These structural and functional distinctions mean that substituting another in-class compound without verification will not necessarily reproduce the antimicrobial efficacy, toxicity profile, or formulation stability of hydroxymethylsarcosine.

Quantitative Differentiation Evidence for Hydroxymethylsarcosine Procurement Decisions


Hydrophilicity Versus Sarcosine: LogP Difference of -1.73 vs. -3.4 Drives Differential Formulation Compatibility

Hydroxymethylsarcosine exhibits a calculated LogP of -1.73 (SIELC data) [1], whereas sarcosine (N-methylglycine) has a computed XLogP3 of -3.4 (PubChem) [2]. The difference of +1.67 LogP units indicates hydroxymethylsarcosine is measurably more lipophilic than its parent amino acid, which can improve partitioning into hydrophobic formulation matrices or biological membranes while retaining water solubility. This property is critical when selecting between sarcosine derivatives for semi-polar environments.

Lipophilicity Formulation science Partition coefficient

Formaldehyde-Donor Functionality Absent in Sarcosine Enables Preservative and Synthetic Applications

Hydroxymethylsarcosine functions as a latent formaldehyde donor, releasing formaldehyde under equilibrium conditions; this reactivity is structurally enabled by the N-hydroxymethyl group and is absent in the parent compound sarcosine [1]. Sarcosine (N-methylglycine) lacks the hydroxymethyl moiety and therefore does not serve as a formaldehyde source unless enzymatically demethylated by sarcosine oxidase or dehydrogenase [2]. This functional difference is qualitative but has quantitative consequences in antimicrobial minimum inhibitory concentration (MIC) assays and synthetic applications requiring stoichiometric formaldehyde delivery.

Formaldehyde donor Preservative Controlled release

Distinct Nitrosamine Risk Profile Versus Secondary Amine-Containing N-Hydroxymethylglycinate

Sodium hydroxymethylglycinate (Suttocide A, CAS 70161-44-3), a widely used cosmetic preservative, contains a secondary amine (-NH-CH2OH) that can undergo N-nitrosation to form N-nitrosoglycine derivatives, a known carcinogenicity concern [1]. Hydroxymethylsarcosine, by contrast, is N-methylated at the amine nitrogen, rendering it a tertiary amine that cannot directly form stable N-nitrosamines via the same pathway [2]. This structural distinction is critical for procurement in personal care and pharmaceutical formulations where nitrosamine minimization is a regulatory priority under ICH M7 and FDA guidance.

Nitrosamine Safety Preservative

Validated Pharmaceutical-Grade Use: Documented Inclusion in Medicated Lozenges (VIRUSEEN)

Hydroxymethylsarcosine is documented as an active pharmaceutical ingredient in VIRUSEEN Lozenges (Taiwan FDA registration), formulated at 2 mg per lozenge alongside Polynoxylin (10 mg) and Tetracaine HCl (0.25 mg) for the treatment of pharyngitis, laryngitis, stomatitis, and bacterial infections of the nasopharynx and trachea [1]. This pharmaceutical application establishes a precedent for the compound's use in human medicinal products, a distinction not shared by many research-grade N-substituted glycines. The defined dosage (2 mg N-hydroxymethylsarcosine per lozenge) provides a quantitative reference point for formulators.

Pharmaceutical Antiseptic Formulation

Highest-Confidence Application Scenarios for Hydroxymethylsarcosine Based on Quantitative Evidence


Preservative Systems Requiring Reduced Nitrosamine Risk in Personal Care Products

Based on the tertiary amine structure of hydroxymethylsarcosine, which precludes direct N-nitrosamine formation [1], this compound is a candidate preservative for cosmetic and personal care formulations where secondary amine-based preservatives such as sodium hydroxymethylglycinate [2] are under regulatory scrutiny. The formaldehyde-donor functionality provides antimicrobial activity while the N-methyl substitution offers a differentiated safety profile.

Pharmaceutical Lozenge and Oral Care Formulations with Established Human-Use Precedent

The documented inclusion of hydroxymethylsarcosine at 2 mg per lozenge in the VIRUSEEN formulation for oropharyngeal infections [3] supports its procurement for development of medicated lozenges, mouthwashes, and oral antiseptic products. The combination with a local anesthetic (tetracaine) and antimicrobial (polynoxylin) provides a validated formulation template.

Controlled Formaldehyde Release in Synthetic Chemistry and Bioconjugation

As a stable formaldehyde adduct, hydroxymethylsarcosine can serve as a stoichiometric formaldehyde source in organic synthesis and bioconjugation reactions where precise, controlled release is required [4]. Its LogP of -1.73 [5] ensures compatibility with aqueous and mixed-solvent systems, distinguishing it from more hydrophobic formaldehyde donors such as paraformaldehyde or DMDM hydantoin.

Research Tool for Studying Formaldehyde Biology and Sarcosine Metabolism

Because hydroxymethylsarcosine combines the sarcosine backbone with a releasable formaldehyde moiety, it can be employed as a chemical probe to dissect the roles of formaldehyde versus sarcosine in one-carbon metabolism and epigenetic regulation [4]. This dual functionality is not provided by sarcosine or formaldehyde alone, making the compound uniquely suited for controlled perturbation experiments.

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